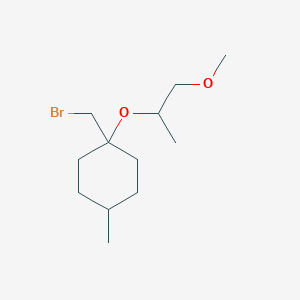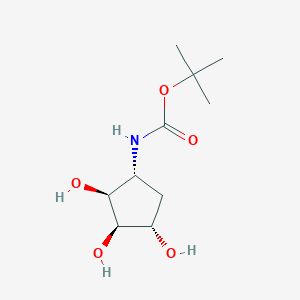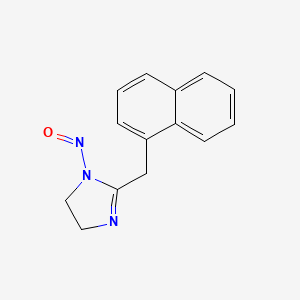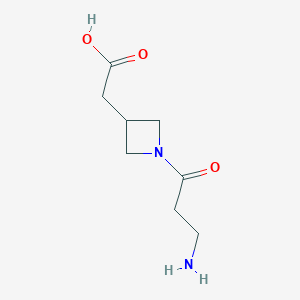
2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid is a heterocyclic compound that features an azetidine ring, which is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid typically involves the formation of the azetidine ring followed by the introduction of the aminopropanoyl and acetic acid groups. One common method involves the use of alkylated phosphonates and N-Boc-azetidin-3-one, which are converted to the corresponding N-Boc-azetidine-3-ylidenes via a Horner–Wadsworth–Emmons reaction. These intermediates are then subjected to hydrogenation and subsequent reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the synthetic routes used in laboratory settings. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the aminopropanoyl and acetic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, further enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: This compound features a tert-butoxycarbonyl (Boc) protecting group, which can be removed to reveal a free amine group for further reactions.
2-(1-(prop-2-enoyl)azetidin-3-yl)acetic acid: This compound has a prop-2-enoyl group, which introduces additional reactivity and potential for further functionalization.
Uniqueness
2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile building block for the synthesis of a wide range of compounds, from simple derivatives to complex molecules with potential biological activity.
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-[1-(3-aminopropanoyl)azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C8H14N2O3/c9-2-1-7(11)10-4-6(5-10)3-8(12)13/h6H,1-5,9H2,(H,12,13) |
InChI Key |
LJBXNLSDDVWIOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)CCN)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid](/img/structure/B15307783.png)
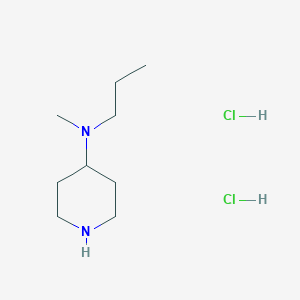
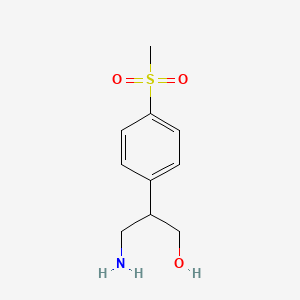
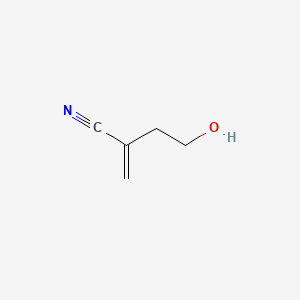
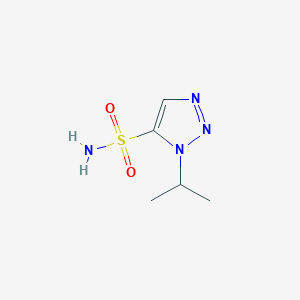

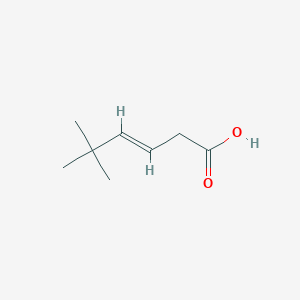
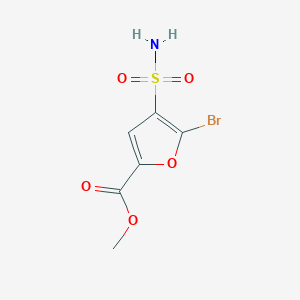
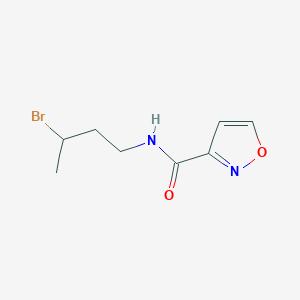
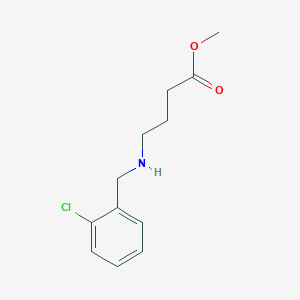
![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid](/img/structure/B15307852.png)
